Chloroxoquinoline

Catalog No.
S3312413
CAS No.
23833-97-8
M.F
C9H6ClNO
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroxoquinoline

CAS Number

23833-97-8

Product Name

Chloroxoquinoline

IUPAC Name

7-chloro-1H-quinolin-4-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-chloro-4-hydroxyquinoline

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O

The exact mass of the compound 7-Chloro-4-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38928. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline - Chloroquinolinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4(1H)-one or Chloroxoquinoline) is a pivotal bench-stable intermediate and bioactive scaffold. In pharmaceutical manufacturing, it serves as the direct, stable precursor to 4,7-dichloroquinoline, enabling the synthesis of critical antimalarials and aminoquinoline-based libraries [1]. As a solid tautomer with a high melting point (276–282 °C), it provides extended shelf stability compared to its halogenated downstream counterparts. Beyond its role as a building block, it is actively investigated as an anticancer agent (CXL) with distinct pharmacokinetic properties, including potent CYP450 auto-induction. For procurement teams, sourcing high-purity CAS 23833-97-8 ensures stringent regiocontrol for 4-position functionalization while mitigating the moisture-sensitivity issues associated with storing pre-halogenated quinolines.

Substituting 7-chloro-4-hydroxyquinoline with the downstream intermediate 4,7-dichloroquinoline introduces significant storage and handling liabilities. 4,7-Dichloroquinoline is highly reactive and susceptible to moisture-driven hydrolysis, requiring strict environmental controls to prevent degradation back into the hydroxyquinoline form . Conversely, attempting to build the 7-chloro-4-substituted motif from unsubstituted quinolines or simpler anilines requires harsh, multi-step chlorination and cyclization sequences that frequently yield complex regioisomer mixtures. Procuring the pre-cyclized 7-chloro-4-hydroxy scaffold guarantees absolute regioselectivity for 4-position activation (via POCl3 or triflating agents) while providing a robust, moisture-tolerant material that streamlines supply chain logistics and extends inventory shelf life.

High-Yield Conversion to 4,7-Dichloroquinoline vs. Direct Halide Storage

For large-scale synthesis of 4-aminoquinolines, buyers must choose between storing the reactive 4,7-dichloroquinoline or generating it on demand from 7-chloro-4-hydroxyquinoline. Quantitative process data demonstrates that thermal decarboxylation and subsequent chlorination of the hydroxyquinoline precursor with POCl3 yields 4,7-dichloroquinoline at 81–90% efficiency[1]. Unlike 4,7-dichloroquinoline, which is prone to moisture degradation, 7-chloro-4-hydroxyquinoline maintains long-term stability at room temperature. This allows manufacturers to bypass the strict humidity controls required for the downstream halide, activating the stable hydroxyl group only when needed for immediate coupling.

Evidence DimensionIn situ chlorination yield and storage stability
Target Compound Data7-chloro-4-hydroxyquinoline (Stable at room temp; 81-90% yield to chloride via POCl3)
Comparator Or Baseline4,7-dichloroquinoline (Moisture-sensitive, requires strict humidity control)
Quantified DifferenceEliminates moisture-degradation risks while maintaining >80% conversion efficiency
ConditionsIndustrial scale POCl3 chlorination at 133-135 °C

Procuring the stable hydroxy precursor reduces inventory spoilage and handling costs while ensuring high-yield, on-demand access to the reactive halide.

Quantitative CYP3A and CYP1A Auto-Induction in Pharmacokinetic Models

When utilized directly as an active pharmaceutical ingredient (Chloroxoquinoline/CXL), this compound exhibits profound auto-induction of cytochrome P450 enzymes, a critical factor for dosing and efficacy models. In vivo 'cocktail' probe models in rats demonstrated that a 5-day pretreatment with CXL resulted in a 4.6-fold increase in CYP3A metabolite/probe plasma ratios and a 336% increase for CYP1A compared to negative controls [1]. This auto-induction significantly alters its pharmacokinetic profile, reducing the area under the curve (AUC) and Cmax by approximately 2.4-fold and 1.9-fold, respectively, upon multiple dosing. This quantitative induction profile strictly differentiates CXL from standard non-inducing chemotherapeutics.

Evidence DimensionCYP3A and CYP1A enzyme induction
Target Compound DataChloroxoquinoline (CXL) (4.6-fold increase in CYP3A; 336% increase in CYP1A)
Comparator Or BaselineNegative control / standard non-inducing agents (Baseline expression)
Quantified DifferenceMassive up-regulation of CYP450 enzymes leading to 2.4-fold AUC reduction
ConditionsIn vivo rat 'cocktail' probe model, 5-day pretreatment

For R&D buyers investigating CXL as an anticancer agent, this quantitative auto-induction data is mandatory for designing accurate multiple-dose efficacy and toxicity studies.

Strict 4-Position Regiocontrol for Cross-Coupling Applications

In the development of novel quinoline-based libraries, achieving strict regiocontrol is paramount. 7-Chloro-4-hydroxyquinoline provides an exclusive functionalization handle at the 4-position [1]. By converting the 4-hydroxy group to a triflate or chloride, chemists can direct cross-coupling or nucleophilic aromatic substitution exclusively to the C-4 carbon, leaving the 7-chloro group intact for subsequent orthogonal reactions. Attempting to selectively functionalize di-haloquinolines often results in competitive substitution and complex purification requirements. The distinct electronic differentiation between the 4-hydroxy/oxo tautomer and the 7-chloro substituent ensures predictable reactivity.

Evidence DimensionRegioselectivity of nucleophilic substitution
Target Compound Data7-Chloro-4-hydroxyquinoline (Exclusive 4-position activation and substitution)
Comparator Or BaselineSymmetrical or un-differentiated di-haloquinolines (Competitive substitution mixtures)
Quantified DifferenceEliminates regioisomer byproducts during initial C-4 functionalization
ConditionsStandard nucleophilic aromatic substitution or transition-metal cross-coupling

Sourcing this specific precursor drastically reduces purification bottlenecks and maximizes yields when synthesizing complex 4-substituted-7-chloroquinoline derivatives.

On-Demand Synthesis of 4,7-Dichloroquinoline

Ideal for pharmaceutical manufacturers producing amodiaquine, chloroquine, or hydroxychloroquine who wish to avoid the storage liabilities of moisture-sensitive di-haloquinolines by utilizing a stable, high-yield precursor [1].

Orthogonal Cross-Coupling in Medicinal Chemistry

A highly effective starting material for R&D teams building novel antimalarial or antimicrobial libraries, as the 4-hydroxy group can be selectively activated (e.g., as a triflate) while preserving the 7-chloro group for later-stage modification [1].

Pharmacokinetic Modeling of CYP Auto-Inducers

Essential for toxicology and pharmacology labs studying the in vivo effects of auto-inducing anticancer agents, providing a well-characterized baseline for CYP1A and CYP3A upregulation [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.0137915 Da

Monoisotopic Mass

179.0137915 Da

Heavy Atom Count

12

UNII

23FWH4CH0U

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23833-97-8
86-99-7

Wikipedia

7-chloroquinolin-4-ol

Dates

Last modified: 08-19-2023

Explore Compound Types